2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile
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Overview
Description
2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile is a complex organic compound characterized by the presence of amino, aminomethyl, trifluoromethoxy, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of substituted derivatives .
Scientific Research Applications
2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(trifluoromethoxy)-6-benzothiazolecarboxylic acid
- 2-Amino-2-(trifluoromethoxy)butanoic acid
Uniqueness
Compared to similar compounds, 2-Amino-4-(aminomethyl)-5-(trifluoromethoxy)nicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7F3N4O |
---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
2-amino-4-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7F3N4O/c9-8(10,11)16-6-3-15-7(14)5(2-13)4(6)1-12/h3H,1,12H2,(H2,14,15) |
InChI Key |
QLPMCYQCJURYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)C#N)CN)OC(F)(F)F |
Origin of Product |
United States |
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